1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-23(25-14-19-16-32-24(26-19)17-6-2-1-3-7-17)18-8-4-12-29(15-18)22-11-10-20(27-28-22)21-9-5-13-31-21/h1-3,5-7,9-11,13,16,18H,4,8,12,14-15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBLFQXTNDDFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCC4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
- Furan moiety : A five-membered ring containing one oxygen atom.
- Thiazole group : A five-membered ring containing sulfur and nitrogen.
- Piperidine backbone : A six-membered saturated ring containing nitrogen.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 396.48 g/mol.
Anticancer Activity
Research indicates that derivatives of thiazole and pyridazine possess significant anticancer properties. For instance, compounds similar to the one have shown activity against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF7).
Case Study: Anticancer Efficacy
A study demonstrated that a related compound exhibited an IC50 value of 5.3 µM against HCT-15 cells, indicating potent cytotoxicity. The mechanism was attributed to the inhibition of cell proliferation through apoptosis induction.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HCT-15 | 5.3 | Apoptosis induction |
| 2 | MCF7 | 7.1 | Cell cycle arrest |
Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant properties. In animal models, related compounds have been tested for their effectiveness in reducing seizure activity.
Experimental Findings
In a study using the pentylenetetrazol (PTZ) model, a related thiazole derivative showed a median effective dose (ED50) of 18.4 mg/kg.
| Compound | Model | ED50 (mg/kg) | Protection Index |
|---|---|---|---|
| 1 | PTZ | 18.4 | 9.2 |
Antimicrobial Activity
The biological evaluation of similar piperidine derivatives has revealed promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
In Vitro Results
A recent study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL for various derivatives.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Derivative A | S. aureus | 3.12 |
| Derivative B | E. coli | 5.00 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity, while modifications on the piperidine ring enhance antimicrobial properties.
Key Findings from SAR Studies
- Substituents on the Thiazole Ring : Methyl groups at specific positions increase activity.
- Piperidine Modifications : Hydroxy or halogen substitutions improve antibacterial efficacy.
- Furan Integration : Enhances overall stability and bioavailability.
Q & A
Q. Basic
- Spectroscopic techniques :
- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .
Advanced
Addressing stereochemical ambiguity :
- Use NOESY NMR to resolve spatial arrangements of the piperidine ring and substituents .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (not explicitly covered in evidence but inferred as a gold standard).
What methodologies are recommended for assessing its biological activity?
Q. Basic
- In vitro screening :
- Anticancer assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the thiazole and pyridazine pharmacophores .
Advanced
Mechanistic studies :
- Target identification : Use affinity chromatography or SPR to identify binding partners .
- Transcriptomic profiling : RNA-seq to map downstream pathways affected by the compound .
How should conflicting bioactivity data from structural analogs be interpreted?
Q. Basic
- Compare substituent effects : For example, replacing the furan with a methylpyrazole (as in ) may alter solubility and target affinity .
- Validate assays : Ensure consistent cell lines and assay conditions when comparing data .
Advanced
Computational modeling :
- Perform molecular docking to predict binding modes to receptors (e.g., kinases) and explain divergent activities .
- Use 3D-QSAR to correlate substituent electronic properties (e.g., furan’s electron-rich nature) with activity trends .
What analytical challenges arise in purity assessment, and how are they resolved?
Q. Basic
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane mobile phases .
Advanced
Detecting degradation products :
- LC-MS/MS : Identify hydrolyzed amide bonds or oxidized furan rings under accelerated stability conditions (40°C/75% RH) .
- Forced degradation studies : Expose the compound to acidic/basic/oxidative stress to predict shelf-life .
How do structural modifications influence its pharmacokinetic properties?
Q. Basic
- Lipophilicity : Introducing electron-withdrawing groups (e.g., chloro substituents) on the phenyl-thiazole moiety increases logP, enhancing membrane permeability .
- Solubility : Carboxamide and piperidine groups improve aqueous solubility compared to ester analogs .
Advanced
Prodrug design :
- Synthesize ester derivatives of the carboxamide to enhance oral bioavailability, followed by enzymatic cleavage in vivo .
What strategies mitigate instability during storage?
Q. Basic
- Storage conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the furan ring .
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
Advanced
Degradation pathway analysis :
How can structure-activity relationships (SAR) guide further optimization?
Q. Basic
- Substituent scanning : Replace the furan with other heterocycles (e.g., thiophene) and compare IC₅₀ values .
- Bioisosteres : Substitute the thiazole ring with oxadiazole to evaluate metabolic stability .
Advanced
Dynamic SAR via molecular dynamics :
- Simulate binding persistence of the piperidine-carboxamide core to a target protein over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
